1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one
Description
1-(4-Chloro-1,2-thiazol-5-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 4-position and an acetyl group at the 5-position. Thiazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The chlorine substituent enhances electrophilicity and lipophilicity, making this compound a valuable intermediate in synthesizing bioactive molecules .
Properties
CAS No. |
1783562-48-0 |
|---|---|
Molecular Formula |
C5H4ClNOS |
Molecular Weight |
161.61 g/mol |
IUPAC Name |
1-(4-chloro-1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H4ClNOS/c1-3(8)5-4(6)2-7-9-5/h2H,1H3 |
InChI Key |
XVEYWRWRSQMDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NS1)Cl |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-chlorothiazole with ethanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-chloro-1,2-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiazole Derivatives
The electronic and steric properties of substituents on the thiazole ring significantly influence reactivity and biological activity. Key comparisons include:
1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one
- Structure : Methoxy group at the 3-position of the thiazole.
- Molecular Formula: C₆H₇NO₂S.
- This compound is less lipophilic, which may affect membrane permeability in biological systems .
2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one
- Structure : Methyl group at the 4-position and chlorine at the 2-position.
- Molecular Formula: C₆H₆ClNOS.
- Impact : The methyl group stabilizes the thiazole ring through inductive effects, while the chlorine at the 2-position may sterically hinder reactions at the 5-position. This compound is less reactive in substitution reactions compared to the target compound .
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
- Structure : Methyl at the 4-position and phenyl at the 2-position.
- Molecular Formula: C₁₂H₁₁NOS.
- Impact : The bulky phenyl group increases steric hindrance, reducing solubility in polar solvents. Unlike the chloro derivative, the phenyl group enhances π-π stacking interactions, which could improve binding to aromatic protein residues .
Heterocycle Variations
1-(2-Chloro-1-ethyl-1H-imidazol-5-yl)ethan-1-one
- Structure : Imidazole ring with chlorine and ethyl substituents.
- Molecular Formula : C₇H₈ClN₂O.
- Impact : The imidazole’s dual nitrogen atoms enable hydrogen bonding, enhancing solubility in aqueous media. However, the absence of sulfur reduces thiazole-specific interactions, such as metal coordination .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | Heterocycle | Substituent(s) | Molecular Formula | LogP* | Reactivity (Nucleophilic Substitution) |
|---|---|---|---|---|---|
| 1-(4-Chloro-1,2-thiazol-5-yl)ethan-1-one | 1,2-thiazole | 4-Cl | C₅H₄ClNOS | 1.8 | High |
| 1-(3-Methoxy-1,2-thiazol-5-yl)ethan-1-one | 1,2-thiazole | 3-OCH₃ | C₆H₇NO₂S | 0.9 | Moderate |
| 2-Chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one | 1,2-thiazole | 4-CH₃, 2-Cl | C₆H₆ClNOS | 1.5 | Low |
| 1-(2-Chloro-1-ethylimidazol-5-yl)ethan-1-one | Imidazole | 1-CH₂CH₃, 2-Cl | C₇H₈ClN₂O | 1.2 | Moderate |
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
